

5-(Trifluoromethyl)pyridin-2-amine CAS number 74784-70-6

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridin-2-amine

Cat. No.: B1269270

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An In-depth Technical Guide to **5-(Trifluoromethyl)pyridin-2-amine** (CAS: 74784-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridin-2-amine, identified by CAS number 74784-70-6, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.^{[1][2]} This off-white crystalline solid is highly valued for its unique molecular architecture, which combines a reactive aminopyridine scaffold with a metabolically stable trifluoromethyl group.^[1] The presence of the -CF₃ moiety is particularly significant, as it can enhance critical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity, making it a sought-after intermediate in the design of novel pharmaceuticals and agrochemicals.^{[1][3][4]} This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols.

Physicochemical and Spectroscopic Properties

The physical and chemical attributes of **5-(Trifluoromethyl)pyridin-2-amine** are foundational to its application in synthesis. These properties are summarized in the table below.

Table 1: Physicochemical Properties of **5-(Trifluoromethyl)pyridin-2-amine**

Property	Value	Source(s)
IUPAC Name	5-(Trifluoromethyl)pyridin-2-amine	[1][5]
Synonyms	2-Amino-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)-2-pyridinamine	[1][6][7]
CAS Number	74784-70-6	
Molecular Formula	C6H5F3N2	[1]
Molecular Weight	162.11 g/mol	[8]
Appearance	Off-white to white solid crystalline powder	[1][9]
Melting Point	45-49 °C	[10]
Boiling Point	208.2 ± 40.0 °C at 760 mmHg; 90-92 °C at 20 mbar	[1][10]
Density	1.4 ± 0.1 g/cm ³	[1]
Flash Point	104.4 °C (219.9 °F) - closed cup	[10][11]
pKa	4.55 ± 0.13 (Predicted)	[10]
Solubility	Slightly soluble in Chloroform and Methanol	[10]
Refractive Index	1.479	[1]
InChI Key	RSGVKIIEIXOMPY-UHFFFAOYSA-N	[6]
SMILES	<chem>Nc1ccc(cn1)C(F)(F)F</chem>	

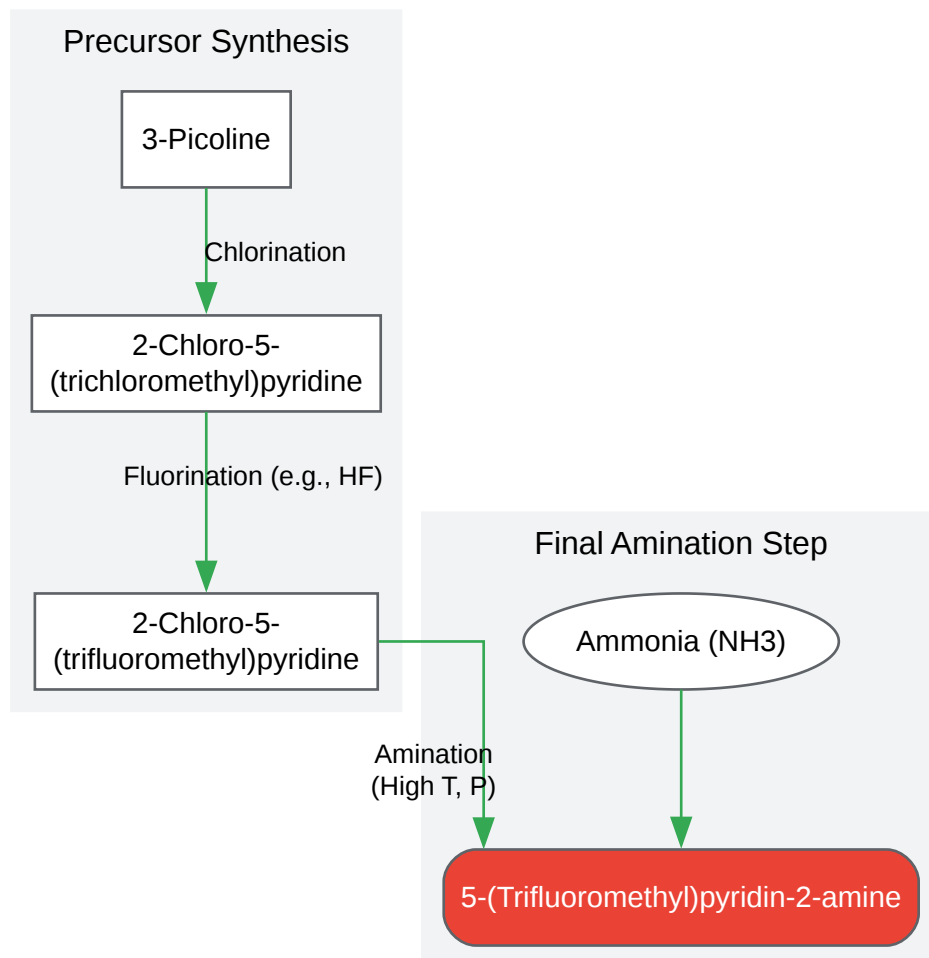
Spectroscopic data including NMR, HPLC, and LC-MS are available from various commercial suppliers to confirm structural integrity and purity.[2]

Synthesis and Manufacturing

The synthesis of **5-(Trifluoromethyl)pyridin-2-amine** typically involves the amination of a corresponding halogenated precursor. A common industrial route is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under elevated temperature and pressure.^{[3][12]} This process leverages the greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic substitution.

A patent describes a general process for preparing amino-trifluoromethylpyridine compounds by reacting a halogeno-trifluoromethylpyridine with ammonia at temperatures between 50 to 200°C.^[12] The precursor, 2-chloro-5-(trifluoromethyl)pyridine, can itself be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.^{[3][13][14]}

General Synthesis Workflow for 5-(Trifluoromethyl)pyridin-2-amine



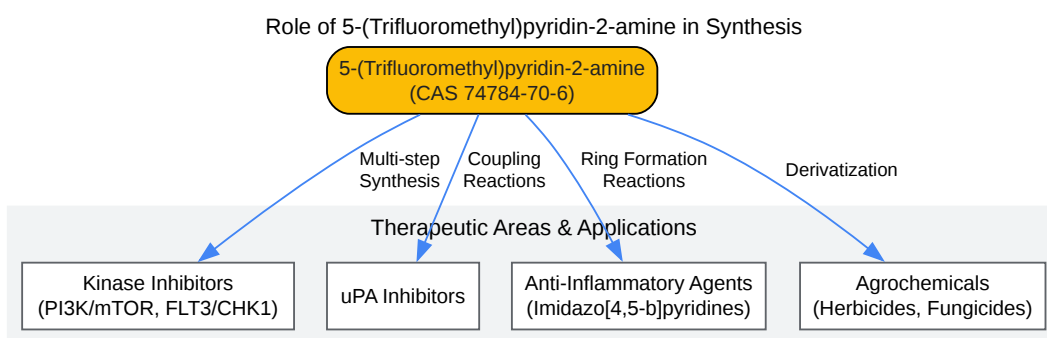
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General synthetic pathway from 3-picoline.

Applications in Drug Discovery and Agrochemicals

5-(Trifluoromethyl)pyridin-2-amine serves as a crucial intermediate in the synthesis of complex, biologically active molecules.^[1] Its trifluoromethyl group and aminopyridine core are desirable pharmacophores in modern drug design.

- **Oncology:** The compound is a key building block for advanced kinase inhibitors. For instance, it was used in the development of PQR309, a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor investigated as a clinical candidate in oncology.[15] Related structures, 5-trifluoromethyl-2-aminopyrimidine derivatives, have been identified as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in cancer therapy.[16] It is also used as a reagent in the synthesis of selective urokinase plasminogen activator (uPA) inhibitors for non-cytotoxic cancer therapy.[17]
- **Inflammatory Diseases:** Patent literature indicates its use in synthesizing imidazo[4,5-b]pyridine compounds, which are being explored for the treatment of inflammatory, autoimmune, and allergic diseases.[18]
- **Endocrine-Related Cancers:** While not a direct application, related aminopyridine structures are being investigated to create novel pure androgen receptor (AR) antagonists to combat resistance in prostate cancer treatment.[19]
- **Agrochemicals:** The trifluoromethylpyridine motif is a key structural feature in numerous active ingredients for crop protection, including herbicides and fungicides.[3] The stability and unique electronic properties imparted by the -CF₃ group contribute to the efficacy and environmental persistence of these products.[1]



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Applications as a versatile chemical intermediate.

Experimental Protocols & Reactivity

The primary amine of **5-(Trifluoromethyl)pyridin-2-amine** is a versatile functional group for building larger molecular frameworks.[1] It readily participates in reactions such as acylation, alkylation, and transition metal-catalyzed cross-coupling reactions.

Detailed Protocol: Palladium-Catalyzed Amination

A representative reaction showcasing the utility of related trifluoromethylpyridines is the palladium-catalyzed amination (Buchwald-Hartwig reaction). The following protocol is adapted from a reported synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines, which uses the bromo-analogue as a precursor.[20] This illustrates a common transformation for which **5-(Trifluoromethyl)pyridin-2-amine** itself could be a substrate or product.

Objective: To synthesize an N-aryl derivative via Pd-catalyzed amination.

Materials:

- 2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)
- Aromatic amine (e.g., p-anisidine) (0.4 equiv)
- Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex) (0.03 equiv)
- BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.06 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Anhydrous 1,4-Dioxane
- Argon (or Nitrogen) gas supply

Procedure:

- To a dry, oven-baked Schlenk flask, add Pd(dba)₂, BINAP, and sodium tert-butoxide under an inert argon atmosphere.
- Add 2-bromo-5-(trifluoromethyl)pyridine and the aromatic amine to the flask.
- Add anhydrous 1,4-dioxane via syringe.
- Seal the flask and heat the reaction mixture to reflux (approximately 101 °C).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the mixture to room temperature and quench with deionized water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent in vacuo.
- Purify the crude product using column chromatography on silica gel to yield the desired N-aryl-5-(trifluoromethyl)pyridin-2-amine derivative.

Safety and Handling

5-(Trifluoromethyl)pyridin-2-amine is classified as toxic and an irritant. Strict adherence to safety protocols is mandatory.

Table 2: GHS Hazard and Safety Information

Category	Details	Source(s)
Signal Word	Danger	[9][11]
Pictograms	GHS06 (Toxic), GHS07 (Irritant)	[21]
Hazard Statements	H301/H302: Toxic or Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[11][21][22]
Precautionary Statements	P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.	[9][11][22]

Handling and Storage:

- Handling: Use only under a chemical fume hood in a well-ventilated area.[9] Avoid formation and inhalation of dust.[9] Do not get in eyes, on skin, or on clothing.[9]
- Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place.[2][9] Recommended storage is under an inert atmosphere at 2-8°C.[2][10]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11] Use a P2 (EN 143) respirator cartridge if dust is generated.[11]

First-Aid Measures:

- If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[9][22]
- If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][22]
- If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration.[9]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9][22]

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